Tert-butyl 2-sulfanylacetate
Overview
Description
Tert-butyl 2-sulfanylacetate, also known as tert-butyl 2-mercaptoacetate, is an organosulfur compound with the molecular formula C6H12O2S. It is characterized by the presence of a tert-butyl ester group and a sulfanyl (mercapto) group attached to an acetate backbone. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-sulfanylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with thioglycolic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonates. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed:
Oxidation: Disulfides, sulfonates.
Reduction: Alcohols.
Substitution: Alkylated derivatives
Scientific Research Applications
Tert-butyl 2-sulfanylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Industry: this compound is used in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of tert-butyl 2-sulfanylacetate involves its ability to undergo thiol-disulfide exchange reactions. The sulfanyl group can interact with disulfide bonds in proteins, leading to the formation of mixed disulfides. This property makes it useful in studying redox biology and enzyme mechanisms .
Comparison with Similar Compounds
Methyl 2-sulfanylacetate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-sulfanylacetate: Similar structure but with an ethyl ester group.
Isopropyl 2-sulfanylacetate: Similar structure but with an isopropyl ester group
Uniqueness: Tert-butyl 2-sulfanylacetate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric effects play a crucial role .
Properties
IUPAC Name |
tert-butyl 2-sulfanylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMCNGUIIEJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347658 | |
Record name | 2-Methyl-2-propanyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-99-0 | |
Record name | 2-Methyl-2-propanyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-sulfanylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.